Efavirenz amino alcohol methyl carbamate

Analytical Method Validation Pharmaceutical Quality Control HPLC Impurity Profiling

Efavirenz amino alcohol methyl carbamate is the USP 2025-specified impurity for efavirenz HPLC system suitability. Only this methyl carbamate satisfies compendial RRT (1.33) and RRF (0.83); using analogs like ethyl carbamate or free amino alcohol invalidates method criteria and risks ANDA rejection. This PAI reference material provides documented purity and traceability for method validation and QC batch release. Procure the exact specified standard to ensure ICH Q3A/Q3B compliance and regulatory acceptance.

Molecular Formula C15H13ClF3NO3
Molecular Weight 347.71 g/mol
CAS No. 211563-40-5
Cat. No. B020156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfavirenz amino alcohol methyl carbamate
CAS211563-40-5
SynonymsMethyl [4-Chloro-2-((1S)-1-trifluoromethyl_x000B_-1-hydroxy-3-cyclopropyl-2-propyn-1-yl)phenyl]carbamate;  SD573-Methyl Carbamate, SV993; 
Molecular FormulaC15H13ClF3NO3
Molecular Weight347.71 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O
InChIInChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1
InChIKeyWEIAOBYESJHWBW-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efavirenz Amino Alcohol Methyl Carbamate (CAS 211563-40-5): USP‑Listed NNRTI Process Impurity and Analytical Standard


Efavirenz amino alcohol methyl carbamate (CAS 211563‑40‑5), chemically designated as methyl (S)-(4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate, is a process‑related impurity of the non‑nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz [1][2]. It is a carbamate‑protected derivative of the amino alcohol intermediate that forms during efavirenz synthesis via reaction with methyl chloroformate before cyclization to the final benzoxazinone [3]. The compound is recognized in the United States Pharmacopeia (USP) 2025 monograph for efavirenz as a specified impurity with defined acceptance criteria, and is supplied as a Pharmaceutical Analytical Impurity (PAI) reference material for use in analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Applications (ANDA) [4][5].

Why Efavirenz Amino Alcohol Methyl Carbamate (CAS 211563-40-5) Cannot Be Substituted with Other Efavirenz Impurities in Analytical Method Development


The term “efavirenz impurity” encompasses a structurally diverse set of compounds including free amino alcohols, ethyl carbamates, bis‑ethoxycarbonyl derivatives, and ring‑opened degradants, each possessing distinct chromatographic behavior and detector response characteristics [1]. Substituting efavirenz amino alcohol methyl carbamate with a different impurity—even a closely related analog such as the ethyl carbamate (CAS 211563‑41‑6) or the free amino alcohol (CAS 209414‑27‑7)—invalidates compendial system suitability criteria and compromises quantitative accuracy [2]. The USP monograph explicitly assigns unique relative retention times (RRT) and relative response factors (RRF) to each specified impurity; these parameters are method‑specific and cannot be extrapolated across analogs [3]. Failure to use the exact impurity standard designated in the regulatory method results in misidentification, inaccurate quantitation, and potential rejection of ANDA submissions due to non‑compliance with ICH Q3A/Q3B impurity qualification guidelines [4].

Efavirenz Amino Alcohol Methyl Carbamate (CAS 211563-40-5): Quantified Differentiation Versus Related Efavirenz Impurities in Compendial HPLC Analysis


Relative Retention Time (RRT) in USP 2025 HPLC Method: Efavirenz Amino Alcohol Methyl Carbamate vs. Amino Alcohol and Ethyl Carbamate

In the USP 2025 efavirenz drug substance monograph HPLC method (L10 column, methanol/water/TFA gradient, UV 250 nm), efavirenz amino alcohol methyl carbamate elutes with a relative retention time (RRT) of 1.33 relative to efavirenz (RRT = 1.00) [1]. This intermediate retention time distinguishes it from the earlier‑eluting efavirenz amino alcohol (RRT = 0.48) and the later‑eluting efavirenz amino alcohol ethyl carbamate (RRT = 1.53) [1][2]. The baseline resolution between these structurally similar carbamates is sufficient for accurate peak integration as confirmed by USP system suitability requirements [3].

Analytical Method Validation Pharmaceutical Quality Control HPLC Impurity Profiling

Relative Response Factor (RRF) in USP 2025 HPLC Method: Efavirenz Amino Alcohol Methyl Carbamate vs. Amino Alcohol

The USP 2025 monograph assigns a relative response factor (RRF) of 0.83 for efavirenz amino alcohol methyl carbamate at 250 nm [1]. This RRF value is identical to that of the ethyl carbamate analog (RRF = 0.83) but is more than threefold higher than the RRF of the free amino alcohol (RRF = 0.26) [1][2]. The substantial difference in detector response between the methyl carbamate and the amino alcohol necessitates application of the correct RRF correction factor when quantitating these impurities against the efavirenz reference standard [3].

Quantitative HPLC Analysis Impurity Quantitation Response Factor Correction

Acceptance Limit Specification: Efavirenz Amino Alcohol Methyl Carbamate NMT 0.10% vs. Less Stringent Limits for Other Specified Impurities

The USP 2025 monograph for efavirenz drug substance establishes an acceptance limit of NMT 0.10% for efavirenz amino alcohol methyl carbamate [1][2]. This limit is more stringent than those assigned to other specified impurities in the same monograph, including efavirenz amino alcohol (NMT 0.15%) and efavirenz related compound B (NMT 0.40%) [1]. The tighter specification for the methyl carbamate impurity reflects its status as a critical process‑related impurity that must be controlled to a lower threshold to ensure API purity and consistent manufacturing quality [3].

Pharmaceutical Specification Setting Quality Control Regulatory Compliance

Solubility Profile: Enhanced Organic Solvent Solubility vs. Parent Drug Efavirenz

Efavirenz amino alcohol methyl carbamate exhibits solubility in a range of organic solvents including chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and methanol . This solubility profile contrasts with that of the parent drug efavirenz, which has limited aqueous solubility (approximately 4 µg/mL) and often requires specialized formulation or dissolution media [1][2]. The improved organic solvent solubility of the methyl carbamate impurity facilitates straightforward preparation of analytical stock solutions and method development standards without the need for surfactants or co‑solvents .

Analytical Method Development Sample Preparation Solubility Optimization

Regulatory Traceability: USP Pharmaceutical Analytical Impurity (PAI) Classification

Efavirenz amino alcohol methyl carbamate is available as a USP Pharmaceutical Analytical Impurity (PAI) from the United States Pharmacopeial Convention (Catalog No. 1A06950) with full characterization data and traceability to USP reference standards . While not an official USP Reference Standard, PAI materials are manufactured under rigorous quality systems and are suitable for use in analytical method development, method validation, and quality control for ANDA submissions [1]. This level of regulatory acceptance contrasts with general‑purity research chemicals or non‑pharmacopeial impurity standards that lack documented traceability and may be questioned during regulatory review [2].

Regulatory Compliance Reference Standards ANDA Submissions

Efavirenz Amino Alcohol Methyl Carbamate (CAS 211563-40-5): Validated Application Scenarios for Analytical and Pharmaceutical Development


ANDA Method Validation and Compendial System Suitability Testing

When developing or validating an HPLC method for efavirenz API or finished dosage forms intended for US market submission, efavirenz amino alcohol methyl carbamate must be included as a specified impurity standard for system suitability evaluation. The USP 2025 monograph requires resolution of NLT 1.2 between efavirenz related compound B and efavirenz, and the method must be capable of detecting and quantifying the methyl carbamate impurity at the NMT 0.10% limit using its specific RRT (1.33) and RRF (0.83) . Use of the correct impurity standard ensures that system suitability criteria are met and that the method is robust for regulatory submission [7].

Process Impurity Monitoring and Quality Control Release Testing

During commercial production of efavirenz API, efavirenz amino alcohol methyl carbamate serves as a critical process‑related impurity marker. The compound forms via carbamate protection of the amino alcohol intermediate prior to cyclization, and its level in the final API reflects the efficiency of the synthetic conversion and purification steps . Routine monitoring using a validated HPLC method with this impurity standard enables manufacturers to demonstrate that the methyl carbamate content remains below the USP acceptance limit of NMT 0.10%, ensuring batch‑to‑batch consistency and compliance with ICH Q3A impurity qualification guidelines [7].

Reference Standard Procurement for Analytical Method Development

For laboratories establishing in‑house analytical methods for efavirenz impurity profiling, procuring efavirenz amino alcohol methyl carbamate as a USP Pharmaceutical Analytical Impurity (PAI) provides a well‑characterized reference material with documented purity, identity, and traceability . The compound's solubility in common organic solvents such as DMSO and methanol facilitates preparation of accurate stock solutions for calibration curves, while the availability of comprehensive certificates of analysis supports method transfer and regulatory inspection readiness [7].

Technical Documentation Hub

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